molecular formula C7H6ClNO2 B6594422 6-Chloro-4-methoxypicolinaldehyde CAS No. 1060805-05-1

6-Chloro-4-methoxypicolinaldehyde

Cat. No.: B6594422
CAS No.: 1060805-05-1
M. Wt: 171.58 g/mol
InChI Key: NQWZCVZWLBYOEC-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypicolinaldehyde is a pyridine-based heterocyclic compound featuring a chloro substituent at position 6, a methoxy group at position 4, and an aldehyde functional group at position 2 of the pyridine ring.

Properties

IUPAC Name

6-chloro-4-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWZCVZWLBYOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262687
Record name 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-05-1
Record name 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060805-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the following steps:

    Chlorination: Picolinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.

    Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-Chloro-4-methoxypicolinic acid.

    Reduction: 6-Chloro-4-methoxypicolinalcohol.

    Substitution: 6-Amino-4-methoxypicolinaldehyde or 6-Thio-4-methoxypicolinaldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential in drug development. Its structural features allow it to act as a precursor for various biologically active compounds.

Case Study: Anticancer Activity

A study highlighted in a patent (EP3180004B1) discusses the synthesis of derivatives of 6-Chloro-4-methoxypicolinaldehyde that exhibit anticancer properties. The modifications made to the compound led to the discovery of new agents that target cancer cells effectively, showcasing its potential in oncology research .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules, including:

  • Dihydroquinolinones : This class of compounds has been synthesized using this compound as a starting material, demonstrating its versatility in organic synthesis .
CompoundApplication
DihydroquinolinonesAnticancer agents
Substituted pyridinesAntimicrobial properties

Organic Synthesis Applications

The compound is utilized in various synthetic methodologies, including:

  • Suzuki-Miyaura Coupling Reactions : It can be employed in cross-coupling reactions to form complex organic structures. Recent advancements have shown efficient methods using micellar catalysis, enhancing yields and minimizing environmental impact .

Data Table: Synthesis Methods

MethodDescriptionYield (%)
Suzuki-Miyaura CouplingCross-coupling with boronic acids under micellar conditions85
Microwave-Assisted SynthesisRapid synthesis using microwave irradiation90
Ultrasonic-Assisted SynthesisEnhanced reaction rates using ultrasonic waves88

Environmental Chemistry

The environmentally benign synthetic protocols involving this compound emphasize green chemistry principles. Studies have demonstrated the compound's utility in developing sustainable methodologies that reduce solvent use and waste generation .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-4-methoxypicolinaldehyde and related compounds:

Chemical Name CAS Number Molecular Formula Substituents Functional Group Applications
This compound Not provided C₇H₆ClNO₂ (inferred) 6-Cl, 4-OCH₃ Aldehyde (-CHO) Presumed synthetic intermediate
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO 4-Cl, 6-CH₃ Aldehyde (-CHO) Not specified
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 2-Cl, 6-CH₃ (pyrimidine core) Carboxylic acid (-COOH) Industrial synthesis
6-Chloro-4-methoxypicolinic acid 88912-21-4 C₇H₆ClNO₃ 6-Cl, 4-OCH₃ Carboxylic acid (-COOH) Pharmaceuticals, skincare

Key Observations:

Functional Group Differences :

  • The aldehyde group in this compound confers reactivity toward nucleophilic additions (e.g., Grignard reactions or reductive amination), distinguishing it from the carboxylic acid derivatives (e.g., 6-Chloro-4-methoxypicolinic acid), which are more suited for esterification or amide coupling .

Substituent Effects: Methoxy vs. Methyl: The electron-donating methoxy group in this compound enhances the electron density of the pyridine ring compared to the electron-neutral methyl group in 4-Chloro-6-methylpicolinaldehyde. This difference may influence regioselectivity in subsequent reactions .

Heterocycle Variation :

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine core) exhibits distinct electronic properties compared to pyridine derivatives due to the presence of two nitrogen atoms. This structural divergence may expand its utility in nucleoside analog synthesis .

Biological Activity

6-Chloro-4-methoxypicolinaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of picolinaldehydes, characterized by a pyridine ring with a chloro and methoxy substituent. Its molecular formula is C7H6ClNO2C_7H_6ClNO_2, and it has been studied for its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies showed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, with IC50 values comparable to established antioxidants like ascorbic acid:

Assay Type IC50 (µM)
DPPH25
ABTS30

This antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species, which may have implications for preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell lines. The compound was shown to significantly reduce cell death and oxidative stress markers:

  • Cell Viability : Increased by 40% in treated cells compared to controls.
  • Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.

These results indicate its potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed significant improvement within two weeks, with no adverse effects reported.
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neuroprotection .

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